molecular formula C10H20N2O2Si B8728101 (1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanol CAS No. 129486-90-4

(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanol

Cat. No. B8728101
Key on ui cas rn: 129486-90-4
M. Wt: 228.36 g/mol
InChI Key: ZQKHRAXLCGDJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06255305B1

Procedure details

To 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carboxaldehyde (prepared according to the procedure of Whitten, Matthews and McCarthy, J. Org. Chem., 1986, 51, 1891) (7.45 g) in methanol (30 ml) was added sodium borohydride (0.42 g) at 0° C. with stirring. The solution was stirred at 0° C. for 40 min. Saturated sodium chloride solution (15 ml) was added, and the mixture stirred at room temperature for 15 min. The methanol was removed in vacuo, and the resultant aqueous solution was washed with ethyl acetate (3×50 ml). The organic layers were combined, dried (sodium sulfate) and concentrated in vacuo to yield an oil, which crystallised at 0° C. The solid was washed and recrystallised from hexane to yield 1-[[2-(trimethylsilyl)ethoxy]methyl]-2-(hydroxymethyl)imidazole as colourless crystals (1.99 g). 1H NMR (250 MHz, CDCl3) δ 0.00 (9H, s), 0.93 (2H, t, J=8.2 Hz), 3.54 (2H, t, J=8.2 Hz), 4.73 (2H, s), 4.77 (2H, br s), 5.39 (2H, s), 6.94 (1H, d, J=1.4 Hz), 7.00 (1H, d, J=1.4 Hz); MS (ES+) m/e 229 [MH]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:15])([CH3:14])[CH2:3][CH2:4][O:5][CH2:6][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[CH:12]=[O:13].[BH4-].[Na+].[Cl-].[Na+]>CO>[CH3:1][Si:2]([CH3:15])([CH3:14])[CH2:3][CH2:4][O:5][CH2:6][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[CH2:12][OH:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](CCOCN1C(=NC=C1)C=O)(C)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
0.42 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at 0° C. for 40 min
Duration
40 min
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
WASH
Type
WASH
Details
the resultant aqueous solution was washed with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil, which
CUSTOM
Type
CUSTOM
Details
crystallised at 0° C
WASH
Type
WASH
Details
The solid was washed
CUSTOM
Type
CUSTOM
Details
recrystallised from hexane

Outcomes

Product
Name
Type
product
Smiles
C[Si](CCOCN1C(=NC=C1)CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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